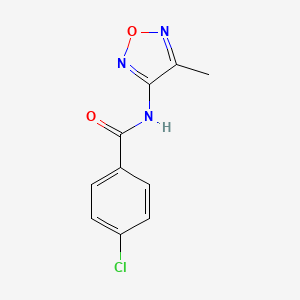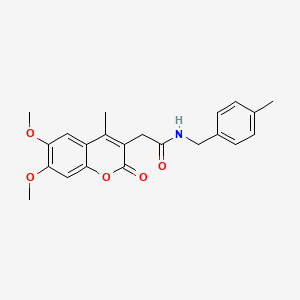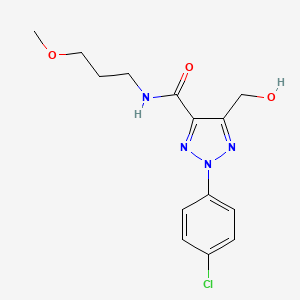![molecular formula C23H26ClN5OS B11387553 N-(5-chloro-2-methylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387553.png)
N-(5-chloro-2-methylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-クロロ-2-メチルフェニル)-6-(4-エチルフェニル)-3-プロピル-6,7-ジヒドロ-5H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン-7-カルボキサミドは、トリアゾロチアジアジン類に属する複雑な有機化合物です。
合成方法
合成経路と反応条件
N-(5-クロロ-2-メチルフェニル)-6-(4-エチルフェニル)-3-プロピル-6,7-ジヒドロ-5H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン-7-カルボキサミドの合成は、通常、複数段階のプロセスを伴います。 効率的な方法の1つは、室温で一鍋式触媒フリーの手順で、ジベンゾイルアセチレンとトリアゾール誘導体を反応させる方法です 。 この方法は、目的の化合物を優れた効率と純度で生成します。
工業的生産方法
この化合物の工業的生産は、同様の合成経路に従いますが、より大規模に行われる可能性があります。 このプロセスは、コストと環境への影響を最小限に抑えながら、高収率と高純度を確保するために、反応条件を最適化する必要があります。 これには、連続フローリアクターや高度な精製技術の使用が含まれる場合があります。
化学反応解析
反応の種類
N-(5-クロロ-2-メチルフェニル)-6-(4-エチルフェニル)-3-プロピル-6,7-ジヒドロ-5H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン-7-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、酸素の付加または水素の除去を伴います。
還元: この反応は、水素の付加または酸素の除去を伴います。
置換: この反応は、ある原子または原子団を別の原子または原子団と置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤と求電子剤が置換反応に使用されます。 反応条件は、目的の変換によって大きく異なる場合がありますが、多くの場合、制御された温度と圧力を伴います。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は、化合物のより酸化された形態を生成する可能性があり、還元は、より還元された形態を生成する可能性があります。 置換反応は、分子に新しい官能基を導入する可能性があります。
科学研究への応用
N-(5-クロロ-2-メチルフェニル)-6-(4-エチルフェニル)-3-プロピル-6,7-ジヒドロ-5H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン-7-カルボキサミドは、幅広い科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: 抗菌性、抗真菌性、抗癌性などの生物活性を示す可能性があります。
産業: 独自の特性を持つ新素材の開発に使用できる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-6-(4-ethylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves a multi-step process One common method includes the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride This intermediate is then reacted with 4-ethylphenylhydrazine to yield the hydrazide The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the triazolothiadiazine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-(5-Chloro-2-methylphenyl)-6-(4-ethylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group in the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives with nucleophiles.
科学的研究の応用
N-(5-Chloro-2-methylphenyl)-6-(4-ethylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
N-(5-クロロ-2-メチルフェニル)-6-(4-エチルフェニル)-3-プロピル-6,7-ジヒドロ-5H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン-7-カルボキサミドの作用機序には、特定の分子標的と経路との相互作用が関与します。 これらの相互作用は、特定の用途に応じて、さまざまな生物学的効果をもたらす可能性があります。 たとえば、医薬品化学では、酵素や受容体に相互作用して、治療効果を発揮する可能性があります。
類似化合物の比較
類似化合物
類似化合物には、他のトリアゾロチアジアジンや関連する複素環式化合物が含まれます。 例としては、以下のようなものがあります。
- チアゾロ[3,2-b]トリアゾール
- トリアゾロ[1,5-a]ピリミジン
- トリアゾロ[3,4-b][1,3,4]チアジアジン
独自性
N-(5-クロロ-2-メチルフェニル)-6-(4-エチルフェニル)-3-プロピル-6,7-ジヒドロ-5H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン-7-カルボキサミドを際立たせているのは、特定の化学的および生物学的特性を与える官能基と構造的特徴のユニークな組み合わせです。 これにより、さまざまな研究や工業的用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- N-(5-Chloro-2-methylphenyl)-6-(4-methylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- N-(5-Chloro-2-methylphenyl)-6-(4-ethylphenyl)-3-butyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Uniqueness
The uniqueness of N-(5-chloro-2-methylphenyl)-6-(4-ethylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide lies in its specific substitution pattern and the presence of both the triazole and thiadiazine rings. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C23H26ClN5OS |
|---|---|
分子量 |
456.0 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H26ClN5OS/c1-4-6-19-26-27-23-29(19)28-20(16-10-8-15(5-2)9-11-16)21(31-23)22(30)25-18-13-17(24)12-7-14(18)3/h7-13,20-21,28H,4-6H2,1-3H3,(H,25,30) |
InChIキー |
DSAPNUHXWDFRAY-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=C(C=C4)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5s,7s)-5-ethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11387480.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11387484.png)
![N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-2,2-diphenylacetamide](/img/structure/B11387488.png)

![(4-Benzylpiperidin-1-yl){5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidin-4-yl}methanone](/img/structure/B11387495.png)

![N-(4-fluorobenzyl)-1-[(4-methylphenyl)sulfonyl]-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine](/img/structure/B11387501.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11387503.png)

![2-[(2,5-dimethylphenoxy)methyl]-1-(propan-2-yl)-1H-benzimidazole](/img/structure/B11387509.png)

![2-(2-Methoxyphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B11387541.png)
![5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387555.png)
![4-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11387557.png)
